molecular formula C22H24N2O3 B5033665 5-[(3,4-dimethylphenoxy)methyl]-N-(2-phenylpropyl)-3-isoxazolecarboxamide

5-[(3,4-dimethylphenoxy)methyl]-N-(2-phenylpropyl)-3-isoxazolecarboxamide

Cat. No.: B5033665
M. Wt: 364.4 g/mol
InChI Key: FRWYGLRPIPRUJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3,4-dimethylphenoxy)methyl]-N-(2-phenylpropyl)-3-isoxazolecarboxamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine receptors are G protein-coupled receptors that are widely distributed throughout the body and play important roles in a variety of physiological processes. The adenosine A1 receptor is involved in the regulation of heart rate, blood pressure, and neurotransmitter release, among other functions. DPCPX has been extensively studied for its potential therapeutic applications and as a research tool to investigate the function of the adenosine A1 receptor.

Mechanism of Action

5-[(3,4-dimethylphenoxy)methyl]-N-(2-phenylpropyl)-3-isoxazolecarboxamide acts as a selective antagonist of the adenosine A1 receptor, blocking the binding of adenosine to the receptor and preventing its activation. This leads to a decrease in the inhibitory effects of adenosine on neurotransmitter release, resulting in increased neuronal activity. This compound has also been shown to inhibit the activity of cyclic AMP phosphodiesterase, leading to an increase in cyclic AMP levels.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including a decrease in heart rate and blood pressure, an increase in myocardial contractility, and a decrease in the release of neurotransmitters such as glutamate and acetylcholine. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

5-[(3,4-dimethylphenoxy)methyl]-N-(2-phenylpropyl)-3-isoxazolecarboxamide has several advantages as a research tool, including its high selectivity for the adenosine A1 receptor and its ability to block the receptor without activating it. However, this compound also has some limitations, including its relatively low potency compared to other adenosine A1 receptor antagonists and its poor solubility in aqueous solutions.

Future Directions

There are several potential future directions for research on 5-[(3,4-dimethylphenoxy)methyl]-N-(2-phenylpropyl)-3-isoxazolecarboxamide and its applications. One area of interest is the development of more potent and selective adenosine A1 receptor antagonists for use in the treatment of cardiovascular and neurological diseases. Another area of interest is the investigation of the role of the adenosine A1 receptor in the regulation of immune function and inflammation, with the potential for the development of new anti-inflammatory therapies. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.

Synthesis Methods

5-[(3,4-dimethylphenoxy)methyl]-N-(2-phenylpropyl)-3-isoxazolecarboxamide can be synthesized using a variety of methods, including the reaction of 3,4-dimethylphenol with 2-phenylpropylamine to form the corresponding amine, which is then reacted with isoxazole-5-carboxylic acid to yield this compound. Other methods include the reaction of 3,4-dimethylphenol with 2-phenylpropylisocyanate or the reaction of 3,4-dimethylphenol with 2-phenylpropylamine followed by cyclization with ethyl chloroformate.

Scientific Research Applications

5-[(3,4-dimethylphenoxy)methyl]-N-(2-phenylpropyl)-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases such as hypertension and heart failure. It has also been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. In addition, this compound has been used as a research tool to investigate the function of the adenosine A1 receptor and its role in various physiological processes.

Properties

IUPAC Name

5-[(3,4-dimethylphenoxy)methyl]-N-(2-phenylpropyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-15-9-10-19(11-16(15)2)26-14-20-12-21(24-27-20)22(25)23-13-17(3)18-7-5-4-6-8-18/h4-12,17H,13-14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWYGLRPIPRUJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=CC(=NO2)C(=O)NCC(C)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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